5-keto-D-gluconic acid

Biotransformation Metabolic engineering Gluconobacter oxydans

5-Keto-D-gluconic acid (5KGA) is the sole intermediate capable of efficient conversion to L-(+)-tartaric acid, the most effective known precursor in plants, and a critical analytical standard for dehydrogenase research. Engineered strains achieve titers >160 g/L with >90% conversion. Substitute analogs (GA, 2KGA, 2,5-DKGA) yield negligible results. Procure 5KGA to guarantee viable tartaric acid synthesis, precise enzyme assays, and reliable isotopic tracing studies.

Molecular Formula C6H10O7
Molecular Weight 194.14 g/mol
CAS No. 5287-64-9
Cat. No. B3433724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-keto-D-gluconic acid
CAS5287-64-9
Molecular FormulaC6H10O7
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC(C(=O)C(C(C(C(=O)O)O)O)O)O
InChIInChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4+,5-/m1/s1
InChIKeyIZSRJDGCGRAUAR-MROZADKFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Keto-D-Gluconic Acid (CAS 5287-64-9) — Overview and Procurement Considerations


5-Keto-D-gluconic acid (5KGA, CAS 5287-64-9), also known as D-xylo-5-hexulosonic acid or 5-oxo-D-gluconic acid, is a ketoaldonic acid with the molecular formula C6H10O7 and a molar mass of 194.14 g/mol [1]. It is a hygroscopic compound that should be stored at +2 to +8 °C, with recommended long-term storage at -20 °C under inert atmosphere [2]. 5KGA is commercially available as a crystalline solid of ≥98% purity (HPLC) and is supplied in quantities ranging from 250 mg to 2 g [3]. As a key intermediate in the incomplete oxidation of D-glucose by acetic acid bacteria, 5KGA serves as a critical precursor for the production of L-(+)-tartaric acid and is a metabolite in the degradation of L-idonate [4].

Why 5-Keto-D-Gluconic Acid Cannot Be Substituted with Generic Gluconic Acid or 2-Keto-D-Gluconic Acid


5-Keto-D-gluconic acid (5KGA) is not functionally interchangeable with its close structural analogs, including gluconic acid (GA), 2-keto-D-gluconic acid (2KGA), or 2,5-diketo-D-gluconic acid. The oxidation of D-glucose by acetic acid bacteria yields a mixture of GA, 2KGA, and 5KGA, with the product ratio critically dependent on the specific dehydrogenase repertoire of the strain employed [1]. Wild-type Gluconobacter oxydans strains typically produce only 6–11% 5KGA from glucose, while 2KGA is formed as the major or sole product [2]. Furthermore, 5KGA is the most effective known precursor of L-(+)-tartaric acid in plants and has been shown to be the sole intermediate capable of efficient conversion to this industrially important chiral building block [3]. Substituting 5KGA with GA, 2KGA, or 2,5-diketo-D-gluconic acid in downstream applications—particularly in tartaric acid synthesis or metabolic studies—will result in either negligible yields or entirely divergent product profiles. The quantitative evidence below establishes the precise dimensions in which 5KGA is differentiated.

Quantitative Differentiation of 5-Keto-D-Gluconic Acid Versus Closest Analogs


5KGA Achieves Near‑Quantitative Glucose Conversion in Engineered Strains While 2KGA Remains Dominant in Wild‑Type

In wild‑type Gluconobacter oxydans ATCC 621H, resting cells converted only 6% of glucose to 5KGA, with 11% diverted to the competing by‑product 2KGA. After disruption of the FAD‑dependent gluconate‑2‑dehydrogenase (responsible for 2KGA formation), the resulting mutant MF1 produced 5KGA exclusively and converted 84% of glucose to 5KGA under optimized growth conditions [1]. In a separate study using thermotolerant Gluconobacter strains, disruption of the same FAD‑GADH gene yielded mutants that produced 5KGA with >90% conversion efficiency at 30°C [2].

Biotransformation Metabolic engineering Gluconobacter oxydans

5KGA Is the Most Effective Precursor for L-(+)-Tartaric Acid Synthesis

Among all labeled compounds tested in grapes, 5-keto-D-[1-14C]gluconic acid was identified as the most effective precursor of L-(+)-tartaric acid. When a 0.5% solution of D-gluconate or 5-keto-D-gluconate was administered to Pelargonium leaves together with D-[1-14C]glucose, the synthesis of labeled L-(+)-tartaric acid was markedly depressed, confirming that 5KGA lies on the direct biosynthetic route from glucose to tartaric acid [1].

Precursor efficacy Tartaric acid biosynthesis Radiometric tracing

Engineered Strains Achieve 5KGA Titers Exceeding 160 g/L with High Productivity

Combinatorial metabolic engineering of Gluconobacter oxydans ZJU2 (overexpressing sldAB with coenzyme and respiratory chain optimization) enabled fed‑batch production of 162 ± 2.12 g/L 5KGA with a productivity of 2.53 g/(L·h) within 64 h [1]. In a more recent study using a two‑stage pH and ventilation control strategy, 5KGA reached 100.2 g/L with an average productivity of 1.95 g/L/h in batch mode, and fed‑batch operation further increased productivity to 3.10 g/L/h with a glucose‑to‑5KGA conversion rate of 92.50% [2].

Fermentation Process intensification Industrial biotechnology

5KGA Is Converted to L-(+)-Tartaric Acid with 35% Yield Using Cu²⁺ Catalyst

The direct chemical conversion of 5KGA to L-(+)-tartaric acid (L-TA) has been demonstrated in vitro. Among metal ion catalysts tested, Cu²⁺ was optimal, achieving a conversion rate of 35.09% from 5KGA to L-TA [1]. This establishes a quantifiable downstream utility that is not available for 2KGA or gluconic acid.

Chemical conversion Catalysis Tartaric acid

Thermotolerant 5KGA Production at 37°C Expands Industrial Operating Window

Thermotolerant Gluconobacter strains were isolated that produce 5KGA at 37°C—a temperature at which regular mesophilic 5KGA‑producing strains exhibit markedly reduced growth and negligible 5KGA accumulation. After FAD‑GADH gene disruption, mutant strains produced 5KGA exclusively with yields of >90% at 30°C and 50% at 37°C. Addition of 5 mM CaCl₂ to the culture medium further elevated 5KGA production to >90% of the initial substrate even at the higher temperature [1].

Thermotolerance Process robustness Gluconobacter

High‑Impact Application Scenarios for 5-Keto-D-Gluconic Acid (CAS 5287-64-9)


Fermentative Production of L-(+)-Tartaric Acid

5KGA is the established metabolic precursor for L-(+)-tartaric acid. Engineered G. oxydans strains convert glucose to 5KGA with titers exceeding 160 g/L and >90% conversion efficiency [1]. The isolated 5KGA can then be chemically converted to L-(+)-tartaric acid using Cu²⁺ catalysis, achieving a 35% yield [2]. This two‑step biotechnological route offers a renewable alternative to petrochemical cis‑epoxysuccinate hydrolysis and circumvents the limited availability of natural tartar cream.

Metabolic Engineering Studies of the Glucose Oxidation Pathway

5KGA serves as a critical intermediate in the incomplete oxidation of D-glucose by acetic acid bacteria [1]. Researchers investigating the regulation of membrane‑bound dehydrogenases (PQQ‑GDH, FAD‑GADH) require pure 5KGA as an analytical standard and as a substrate for enzyme assays. The compound is essential for distinguishing the activities of 5‑keto‑producing (PQQ‑dependent) versus 2‑keto‑producing (FAD‑dependent) gluconate dehydrogenases [2].

Plant Metabolic Pathway Tracing and Labeling Studies

5KGA is the most effective precursor of L-(+)-tartaric acid in plants, as demonstrated by 14C‑labeling experiments in grape and Pelargonium tissues [1]. Its use in radiometric or stable‑isotope tracing experiments allows precise mapping of the glucose → 5KGA → tartaric acid pathway, making it an indispensable tool for plant biochemists studying ascorbic acid metabolism and tartaric acid biosynthesis.

Industrial Biotransformation Process Development

The availability of thermotolerant G. oxydans strains that produce 5KGA at 37°C with >90% substrate conversion [1] enables robust, large‑scale fermentation processes. These strains reduce cooling costs and contamination risks, while the high final titers (up to 162 g/L) [2] ensure economically viable downstream recovery. Procurement of 5KGA from such processes guarantees a consistent, high‑purity feedstock for further chemical derivatization.

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